
1-(2-Bromophenyl)cyclohexan-1-amine
Descripción general
Descripción
1-(2-Bromophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of phenylcyclohexylamines. It is also known as Bromo-ketamine, and its molecular formula is C13H17BrN. This compound has gained significant attention from scientific researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)cyclohexan-1-amine has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, 1-(2-Bromophenyl)cyclohexan-1-amine has shown promise as a tool for studying the glutamate system in the brain.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine is not well understood. However, it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects
1-(2-Bromophenyl)cyclohexan-1-amine has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been reported to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in neuronal plasticity. Moreover, 1-(2-Bromophenyl)cyclohexan-1-amine has been reported to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Bromophenyl)cyclohexan-1-amine in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to modulate the glutamate system in the brain. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
1-(2-Bromophenyl)cyclohexan-1-amine has shown promise as a potential therapeutic agent for various psychiatric disorders. Future research should focus on further understanding its mechanism of action, optimizing its therapeutic effects, and exploring its potential use in combination with other drugs. Moreover, future research should also investigate the potential side effects and toxicity of this compound to ensure its safety for human use.
Conclusion
In conclusion, 1-(2-Bromophenyl)cyclohexan-1-amine is a chemical compound with significant potential for therapeutic applications. Its well-established synthesis method, potential therapeutic effects, and ability to modulate the glutamate system in the brain make it an attractive compound for scientific researchers. However, further research is needed to fully understand its mechanism of action and potential side effects.
Propiedades
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZUFACOJJPFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



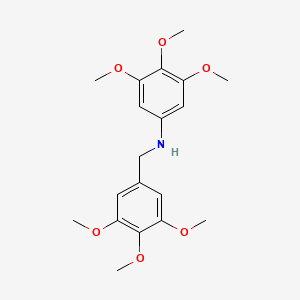

![6-(2-methylbenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate](/img/structure/B3232431.png)
![(4R,4aS,7aS)-6-(tert-butoxycarbonyl)octahydrothiopyrano[2,3-c]pyrrole-4-carboxylic acid 1,1-dioxide](/img/structure/B3232441.png)
![(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
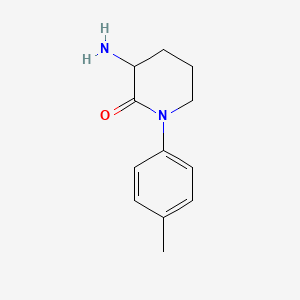

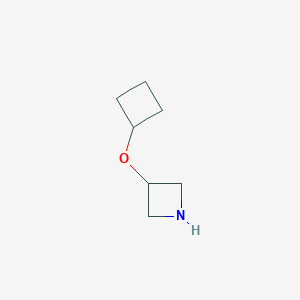
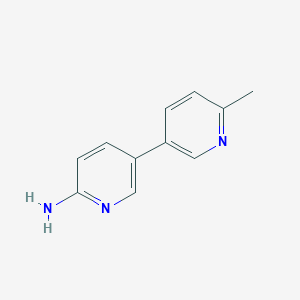
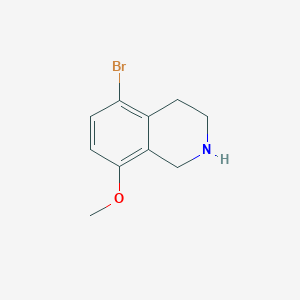
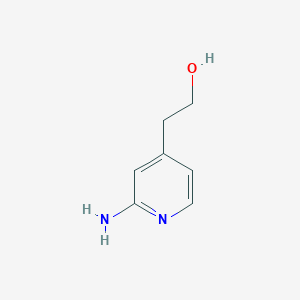
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)